molecular formula C22H37NO4 B033303 Oleic Acid N-Hydroxysuccinimide CAS No. 81480-40-2

Oleic Acid N-Hydroxysuccinimide

Cat. No.: B033303
CAS No.: 81480-40-2
M. Wt: 379.5 g/mol
InChI Key: MAKGRQMFNNEEKW-KTKRTIGZSA-N
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Description

Oleic Acid N-Hydroxysuccinimide is a compound formed by the esterification of oleic acid with N-hydroxysuccinimide. This compound is widely used in bioconjugation techniques due to its ability to form stable amide bonds with primary amines. It is particularly useful in the synthesis of peptides and the preparation of various bioconjugates .

Mechanism of Action

Target of Action

Oleic Acid N-Hydroxysuccinimide, also known as 2,5-Dioxopyrrolidin-1-yl Oleate, is an ester derived from oleic acid and N-hydroxysuccinimide . The primary targets of this compound are proteins and peptides . It serves as a valuable reagent in the synthesis of diverse compounds, including peptides and proteins .

Mode of Action

The compound functions as an acylating agent, facilitating the formation of an ester bond between the carboxyl group of oleic acid and the primary amine of proteins and peptides . This interaction results in the modification of the target molecules, enabling their use in various biochemical applications and organic synthesis .

Biochemical Pathways

It is known that the compound plays a role in the bioconjugation of oleic acid with other molecules, such as l-cysteine . This process can lead to the formation of new biomaterials with marked differences from the precursors .

Pharmacokinetics

It is known that the compound is sensitive to air moisture and water traces in solvents . This suggests that its Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by these factors. The compound is also reported to have high gastrointestinal absorption .

Result of Action

The result of the action of this compound is the formation of new bioconjugates. These bioconjugates can be used in various applications, including protein labeling, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as air moisture and water traces in solvents . These factors can lead to the hydrolysis of the compound, potentially affecting its reactivity and the yield of the reactions it is involved in .

Biochemical Analysis

Biochemical Properties

Oleic Acid N-Hydroxysuccinimide functions as an acylating agent, facilitating the formation of an ester bond between the carboxyl group of oleic acid and the amino group of the target peptide or protein . This acylation reaction is reversible and offers a means to modify the structure of proteins and lipids .

Cellular Effects

This compound plays a pivotal role as a modulator of cellular uptake . By inhibiting carnitine palmitoyltransferase (CPT), it hinders the transportation of long-chain fatty acids into the mitochondria . In addition, it has been found that oleic acid, a major component of animal oil, could influence the regulatory functions of TNF, NGF, IL6, IL1B, Jun, and CDK1 .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an acylating agent. It facilitates the formation of an ester bond between the carboxyl group of oleic acid and the amino group of the target peptide or protein . This acylation reaction is reversible, offering a means to modify the structure of proteins and lipids .

Temporal Effects in Laboratory Settings

N-Hydroxysuccinimide (NHS) esters, such as this compound, are sensitive to air moisture and water traces in solvents . Therefore, the effects of this product over time in laboratory settings may include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound may be involved in the metabolic pathways of fatty acid oxidation (FAO). Oleic acid upregulates the expression of genes causing FAO by deacetylation of PGC1α by PKA-dependent activation of SIRT1-PGC1α complex .

Transport and Distribution

It is known that it plays a pivotal role as a modulator of cellular uptake .

Subcellular Localization

Given its role in acylation reactions and its impact on cellular uptake, it may be localized to areas of the cell where these processes occur .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleic Acid N-Hydroxysuccinimide can be synthesized by reacting oleic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain a high yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Oleic Acid N-Hydroxysuccinimide primarily undergoes substitution reactions, where the N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds. This reaction is highly efficient and is commonly used in peptide synthesis and bioconjugation .

Common Reagents and Conditions

The most common reagents used in reactions involving this compound are primary amines and coupling agents like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reactions are typically carried out in anhydrous solvents such as dichloromethane or dimethylformamide (DMF) at room temperature .

Major Products Formed

The major products formed from reactions involving this compound are amide bonds between the oleic acid moiety and the primary amine. These products are often used in the synthesis of peptides, proteins, and other bioconjugates .

Scientific Research Applications

Oleic Acid N-Hydroxysuccinimide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Stearic Acid N-Hydroxysuccinimide: Similar to Oleic Acid N-Hydroxysuccinimide but derived from stearic acid.

    Palmitic Acid N-Hydroxysuccinimide: Another similar compound derived from palmitic acid.

    Myristic Acid N-Hydroxysuccinimide: Derived from myristic acid and used in similar applications.

Uniqueness

This compound is unique due to its unsaturated oleic acid moiety, which imparts different physical and chemical properties compared to its saturated counterparts. This unsaturation can influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h9-10H,2-8,11-19H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKGRQMFNNEEKW-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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